molecular formula C20H26N2O3S B15283361 2-{[4-(4-Ethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl methyl ether

2-{[4-(4-Ethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl methyl ether

Cat. No.: B15283361
M. Wt: 374.5 g/mol
InChI Key: ZJHIVWVNBYBANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-Ethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl methyl ether is a complex organic compound that features a piperazine ring substituted with an ethylphenyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Ethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl methyl ether typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the ethylphenyl and sulfonyl groups. The final step involves the etherification of the 4-methylphenyl group.

    Piperazine Ring Formation: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst such as aluminum chloride.

    Sulfonylation: The sulfonyl group can be added through a sulfonation reaction using sulfur trioxide or chlorosulfonic acid.

    Etherification: The final step involves the etherification of the 4-methylphenyl group using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Ethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

2-{[4-(4-Ethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl methyl ether has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Ethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl methyl ether involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The sulfonyl group can enhance the compound’s solubility and stability, while the ethylphenyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Bromophenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl methyl ether
  • 2-{[4-(4-Chlorophenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl methyl ether
  • 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl methyl ether

Uniqueness

2-{[4-(4-Ethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl methyl ether is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C20H26N2O3S/c1-4-17-6-8-18(9-7-17)21-11-13-22(14-12-21)26(23,24)20-15-16(2)5-10-19(20)25-3/h5-10,15H,4,11-14H2,1-3H3

InChI Key

ZJHIVWVNBYBANQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.